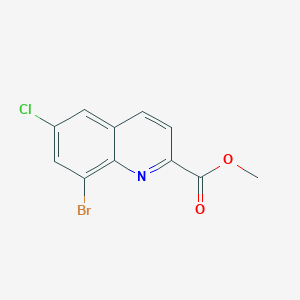

Methyl 8-bromo-6-chloroquinoline-2-carboxylate

CAS No.:

Cat. No.: VC12031531

Molecular Formula: C11H7BrClNO2

Molecular Weight: 300.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrClNO2 |

|---|---|

| Molecular Weight | 300.53 g/mol |

| IUPAC Name | methyl 8-bromo-6-chloroquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C11H7BrClNO2/c1-16-11(15)9-3-2-6-4-7(13)5-8(12)10(6)14-9/h2-5H,1H3 |

| Standard InChI Key | OWQSTGSIZJLGNP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC2=C(C=C(C=C2C=C1)Cl)Br |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core structure derives from quinoline, a heterocyclic aromatic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

-

Bromine at position 8 (electron-withdrawing, meta-directing).

-

Chlorine at position 6 (electron-withdrawing, ortho/para-directing).

-

Methyl ester at position 2 (carboxylate derivative enhancing solubility and reactivity).

The molecular formula is inferred as C₁₁H₇BrClNO₂, with a molecular weight of 300.54 g/mol, based on analogous quinoline esters.

Table 1: Comparative Analysis of Halogenated Quinoline Derivatives

| Compound | Molecular Formula | Substituent Positions | Key Properties |

|---|---|---|---|

| Methyl 8-bromo-6-chloroquinoline-2-carboxylate | C₁₁H₇BrClNO₂ | 8-Br, 6-Cl, 2-COOCH₃ | High polarity, moderate LogP |

| Methyl 3-bromo-4-chloroquinoline-2-carboxylate | C₁₁H₇BrClNO₂ | 3-Br, 4-Cl, 2-COOCH₃ | Boiling point: ~389°C |

| 8-Bromo-6-chloroquinoline-2-carboxylic acid | C₁₀H₅BrClNO₂ | 8-Br, 6-Cl, 2-COOH | pKa ~3.5 (carboxylic acid) |

The distinct substitution pattern of methyl 8-bromo-6-chloroquinoline-2-carboxylate influences its electronic properties, with bromine and chlorine creating regions of electron deficiency that facilitate nucleophilic substitution and cross-coupling reactions .

Synthesis and Reaction Pathways

Halogenation Strategies

Synthesis typically involves sequential halogenation and esterification steps:

-

Bromination: Electrophilic bromination of quinoline at position 8 using or in the presence of Lewis acids like .

-

Chlorination: Directed chlorination at position 6 via radical pathways or using under controlled conditions.

-

Esterification: Introduction of the methyl ester group via Fischer esterification or coupling reactions with methyl halides.

Key Reaction Conditions

-

Temperature: Bromination and chlorination require temperatures between 0–50°C to minimize side reactions.

-

Catalysts: Palladium(0) or copper(I) catalysts enhance regioselectivity in cross-coupling reactions .

Purification and Characterization

-

Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity.

-

Spectroscopy:

Applications in Scientific Research

Medicinal Chemistry

Quinoline derivatives are explored for their:

-

Antimicrobial activity: Halogenation enhances membrane permeability and target binding.

-

Anticancer potential: Bromine and chlorine substituents modulate kinase inhibition and apoptosis pathways.

Materials Science

-

Coordination complexes: The ester and halogen groups enable chelation with transition metals (e.g., Cu²⁺, Pt²⁺) for catalytic applications.

-

Organic electronics: Electron-deficient quinoline cores serve as electron-transport layers in OLEDs.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume